molecular formula C9H10O3 B031920 2,3-Bis(trideuteriomethoxy)benzaldehyde CAS No. 105258-77-3

2,3-Bis(trideuteriomethoxy)benzaldehyde

Cat. No. B031920
M. Wt: 172.21 g/mol
InChI Key: JIVGSHFYXPRRSZ-WFGJKAKNSA-N
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Description

2,3-Bis(trideuteriomethoxy)benzaldehyde is a benzaldehyde derivative . It is an isotope labelled analog of 2,3-Dimethoxybenzaldehyde. The molecular formula is C9H10O3 and the molecular weight is 172.21 g/mol.


Synthesis Analysis

The synthesis of functionalized (benz)aldehydes, such as 2,3-Bis(trideuteriomethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .


Molecular Structure Analysis

The molecular structure of 2,3-Bis(trideuteriomethoxy)benzaldehyde is similar to that of 2,3-Dimethoxybenzaldehyde . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .

Scientific Research Applications

Reactivity with Other Compounds

  • Tris buffer reacts with low-molecular-weight aldehydes in aqueous solutions, producing unexpected products rather than the anticipated Schiff base. This includes the reaction with benzaldehyde derivatives, showcasing a variety of outcomes in such interactions (Bubb, Berthon, & Kuchel, 1995).

Synthesis and Guest Recognition

  • The acid-catalyzed condensation of bispyrrolylbenzene derivatives with benzaldehydes, including 2,3-dimethoxy variants, leads to macrocycles with notable guest recognition abilities. This demonstrates the potential of these compounds in the creation of complex molecular structures (Ikeda, Sakamoto, & Nabeshima, 2008).

Formation of Macrocyclic Compounds

  • Acid-catalyzed reactions of certain benzaldehydes result in unique macrocyclic structures. The versatility of benzaldehyde derivatives in forming complex molecular architectures is highlighted in these studies (Lucchesini et al., 1995).

Catalytic Applications

  • Benzaldehydes serve as important components in various catalytic reactions, indicating their role in synthesizing a wide array of chemical products. This application is vital in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Oxidation Reactions

  • Benzaldehydes are involved in oxidation reactions, particularly in the transformation of alcohols to acids and ketones. This shows their utility in chemical synthesis processes, especially in oxidation catalysis (Shi & Wei, 2005).

properties

IUPAC Name

2,3-bis(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGSHFYXPRRSZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(trideuteriomethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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